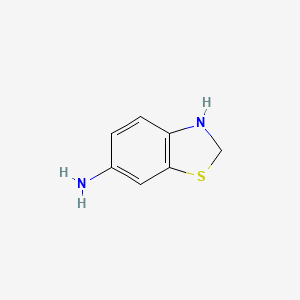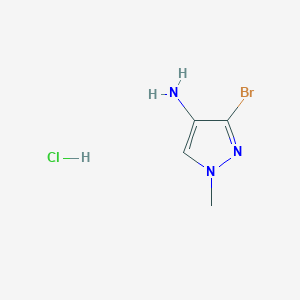![molecular formula C16H23N5O B12226314 5-ethyl-2-({1-[(1-methyl-1H-imidazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12226314.png)
5-ethyl-2-({1-[(1-methyl-1H-imidazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-2-({1-[(1-methyl-1H-imidazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a piperidine moiety linked through an ether bond to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-({1-[(1-methyl-1H-imidazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the piperidine intermediate. The final step involves the coupling of these intermediates with the pyrimidine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-({1-[(1-methyl-1H-imidazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Catalysts: Palladium on carbon, platinum oxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-ethyl-2-({1-[(1-methyl-1H-imidazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-ethyl-2-({1-[(1-methyl-1H-imidazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-2-({1-[(1-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine
- 5-ethyl-2-({1-[(1-methyl-1H-imidazol-5-yl)methyl]piperidin-3-yl}oxy)pyrimidine
- 5-ethyl-2-({1-[(1-methyl-1H-imidazol-5-yl)methyl]piperidin-4-yl}oxy)triazine .
Uniqueness
The uniqueness of 5-ethyl-2-({1-[(1-methyl-1H-imidazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine lies in its specific substitution pattern and the presence of both imidazole and pyrimidine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H23N5O |
|---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
5-ethyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C16H23N5O/c1-3-13-8-18-16(19-9-13)22-15-4-6-21(7-5-15)11-14-10-17-12-20(14)2/h8-10,12,15H,3-7,11H2,1-2H3 |
InChI Key |
WJYRVPHEXVEKPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CN=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one](/img/structure/B12226232.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B12226242.png)
![6-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one](/img/structure/B12226246.png)
![1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12226248.png)
![{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-octahydro-1H-isoindol-3a-yl}methanol](/img/structure/B12226249.png)


![1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-fluoropyrrolidine-3-carboxamide](/img/structure/B12226259.png)
![2-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B12226262.png)

![4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12226267.png)
![3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12226275.png)
![3-cyclopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B12226285.png)

